molecular formula C11H12BrFO3 B2797819 5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde CAS No. 2044714-57-8

5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde

Cat. No.: B2797819
CAS No.: 2044714-57-8
M. Wt: 291.116
InChI Key: HLUKUGPZGLPNSH-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde: is an organic compound with the molecular formula C11H12BrFO3 and a molecular weight of 291.12 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to a benzaldehyde core. It is commonly used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

Industrial Production Methods:

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a substrate in catalytic reactions to study reaction mechanisms.

Biology:

    Biochemical Studies: Used in the study of enzyme-substrate interactions and metabolic pathways.

Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry:

Comparison with Similar Compounds

  • 5-Bromo-2-fluorobenzaldehyde
  • 4-Bromo-2-fluorobenzaldehyde
  • 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Comparison:

Properties

IUPAC Name

5-bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c1-7(16-6-15-2)9-4-11(13)8(5-14)3-10(9)12/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUKUGPZGLPNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C(=C1)F)C=O)Br)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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